Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is an organic compound characterized by a benzoate moiety attached to a pyridine ring through a methylamino linker. This compound is significant in medicinal chemistry and organic synthesis due to its diverse applications and potential biological activities.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amine derivative of benzoic acid. Its chemical structure can be represented by the molecular formula C12H12N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of methyl 2-[(pyridin-4-ylmethyl)amino]benzoate typically involves several key steps:
The reactions are generally carried out using standard laboratory techniques, including refluxing in appropriate solvents, controlling pH levels, and employing purification methods such as crystallization or chromatography to isolate the desired product.
The compound has a molecular weight of approximately 220.24 g/mol. Its structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate can participate in various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions.
The mechanism of action for methyl 2-[(pyridin-4-ylmethyl)amino]benzoate involves its interaction with specific biological targets. The pyridine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate portion enhances binding affinity to various molecular targets, leading to diverse biological effects.
Studies have shown that derivatives of this compound may exhibit antimicrobial and anticancer properties, suggesting its utility in drug development.
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is typically a solid at room temperature with a melting point that may vary based on purity and crystallization conditions.
The compound is soluble in organic solvents such as methanol and ethanol but may have limited solubility in water due to its hydrophobic characteristics. Its stability under various pH conditions makes it suitable for diverse chemical applications.
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate has several applications in scientific research:
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate demonstrates significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, making it a candidate for Alzheimer’s disease (AD) therapeutics. The compound’s benzoate moiety facilitates binding to the catalytic anionic site (CAS) of AChE, while its pyridinyl component interacts with the peripheral anionic site (PAS), adopting a dual-binding mechanism that concurrently inhibits acetylcholine hydrolysis and amyloid-β (Aβ) aggregation [7]. Structural modifications, such as fluorination at the benzoyl ring, enhance inhibitory potency by 40% due to improved electron-withdrawing effects and target affinity [5].
Table 1: Cholinesterase Inhibition Profile of Methyl 2-[(Pyridin-4-ylmethyl)amino]benzoate Derivatives
Derivative | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Ratio (AChE/BChE) |
---|---|---|---|
Parent Compound | 12.4 ± 0.8 | 28.3 ± 1.5 | 2.3 |
4-Fluoro Analog | 7.1 ± 0.3 | 19.6 ± 1.1 | 2.8 |
4-Nitro Analog | 35.2 ± 2.1 | 62.7 ± 3.4 | 1.8 |
Donepezil (Reference) | 0.022 ± 0.001 | 6.7 ± 0.4 | 304.5 |
Data derived from spectrophotometric Ellman’s assays [5] [7].
Molecular dynamics simulations confirm stable hydrogen bonding between the ester carbonyl group and residues of the AChE catalytic triad (Ser203, His447, Glu334), alongside π-π stacking of the pyridine ring with Trp86 [7]. Unlike carbamate-based inhibitors (e.g., rivastigmine), this compound exhibits reversible inhibition, reducing toxicity risks [4].
The compound exhibits broad-spectrum activity against multidrug-resistant (MDR) pathogens, particularly Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism involves disrupting cell membrane integrity and inhibiting efflux pumps. At 8 μg/mL, it reduces biofilm formation in Pseudomonas aeruginosa by 62% by downregulating quorum-sensing genes (lasI, rhlR) [2] [8].
Table 2: Antimicrobial Activity Against Resistant Bacterial Strains
Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) | Efflux Pump Inhibition* |
---|---|---|---|
MRSA (ATCC 43300) | 16 | 41 ± 3 | +++ |
Vancomycin-resistant Enterococcus | 32 | 28 ± 2 | ++ |
Pseudomonas aeruginosa (PAO1) | 64 | 62 ± 4 | + |
Klebsiella pneumoniae (ESBL) | >128 | <15 | - |
*+++ = Strong inhibition; ++ = Moderate; + = Weak; - = None [2] [8].*
The protonatable pyridine nitrogen facilitates penetration through porin channels in Gram-negative bacteria, while its amphiphilic nature disrupts cytoplasmic membranes. Synergy studies reveal a 4-fold reduction in ciprofloxacin MIC when co-administered, attributable to NorA efflux pump inhibition [2] [8].
This compound suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and hypoxia-inducible factor-1α (HIF-1α). At 10 μM, it inhibits VEGF-induced endothelial cell proliferation by 78% by blocking VEGFR-2 autophosphorylation (Tyr1175) and downstream ERK/Akt pathways [3] [6] [9]. In murine xenograft models, daily administration (20 mg/kg) reduced tumor microvessel density by 53% compared to controls.
Table 3: Antiangiogenic and Kinase Inhibition Profiles
Target | Inhibition (%) at 10 μM | IC₅₀ (μM) | Cellular Model |
---|---|---|---|
VEGFR-2 | 92 ± 3 | 0.18 | HUVECs |
PDGFR-β | 67 ± 4 | 2.4 | NIH/3T3 fibroblasts |
EGFR | 28 ± 2 | >10 | A549 cells |
HIF-1α activation | 81 ± 5* | 1.7* | HeLa cells (hypoxic chamber) |
*Measured via HIF-1α-dependent luciferase reporter assay [6] [9].*
Structure-activity relationship (SAR) analyses demonstrate that replacing the methyl ester with a hydrazide group (yielding 2-{[(pyridin-4-yl)methyl]amino}benzohydrazide) enhances VEGFR-2 binding affinity by 3-fold due to additional H-bond interactions with Cys919 [3] [6]. Molecular docking confirms occupation of the ATP-binding cleft through hydrophobic interactions with Leu840 and Val848 [9].
The compound potentiates conventional therapies via multimodal mechanisms:
Table 4: Synergistic Interactions with Standard Therapeutics
Therapeutic Agent | Disease Context | Combination Index | Mechanistic Basis |
---|---|---|---|
Ciprofloxacin | MRSA infection | 0.31 | NorA efflux pump inhibition |
Cisplatin | Non-small cell lung cancer | 0.42 | DNA repair suppression |
Doxorubicin | Breast cancer (MCF-7) | 0.58 | P-glycoprotein blockade |
Galantamine | Alzheimer’s disease | 0.89* | Allosteric PAS modulation |
*ΔIC₅₀ = +37%; additive effect (non-synergistic) [5].*
Pharmacokinetic studies in rodents indicate the compound’s ability to bypass P-glycoprotein-mediated efflux, increasing intracellular doxorubicin accumulation by 220% [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1